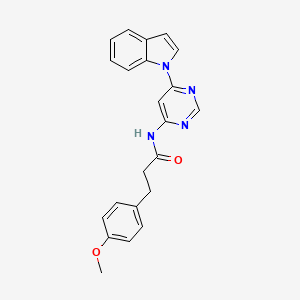

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(6-indol-1-ylpyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-28-18-9-6-16(7-10-18)8-11-22(27)25-20-14-21(24-15-23-20)26-13-12-17-4-2-3-5-19(17)26/h2-7,9-10,12-15H,8,11H2,1H3,(H,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAGKOPAUZNHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide can be dissected into two primary components:

- 6-(1H-Indol-1-yl)pyrimidin-4-amine : A pyrimidine core functionalized with an indole moiety at position 6 and an amine at position 4.

- 3-(4-Methoxyphenyl)propanoic acid : A propanamide precursor featuring a 4-methoxyphenyl substituent.

The critical synthetic steps involve:

- C–N bond formation between indole and pyrimidine.

- Amide coupling between the pyrimidine amine and propanoic acid derivative.

Synthetic Routes

Route 1: Buchwald-Hartwig Amination Followed by Amide Coupling

Step 1: Synthesis of 6-Chloropyrimidin-4-amine

4,6-Dichloropyrimidine is selectively aminated at position 4 using aqueous ammonia under pressurized conditions. The remaining chloride at position 6 serves as the electrophilic site for subsequent indole coupling.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₃ (aq) | EtOH | 100°C | 12 h | 78% |

Step 3: Amide Formation with 3-(4-Methoxyphenyl)Propanoic Acid

The 4-amine group on the pyrimidine is acylated using 3-(4-methoxyphenyl)propanoic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDC, HOBt | DMF | RT | 3 h | 82% |

Route 2: Sequential Halogen Displacement and Acylation

Step 1: Direct Coupling of Indole to 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine reacts with indole under Ullmann-type conditions, selectively substituting the 6-chloro position while retaining the 4-chloro for subsequent functionalization.

Reaction Conditions

| Reagent | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Indole | CuI | DMSO | 120°C | 48 h | 58% |

Step 2: Amination at Position 4

The 4-chloro substituent is converted to an amine via nucleophilic substitution using ammonium hydroxide in a sealed tube.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₄OH (28%) | EtOH | 150°C | 8 h | 70% |

Step 3: Propanoic Acid Activation and Amide Bond Formation

Identical to Route 1, Step 3.

Optimization of Key Reaction Steps

Enhancing Indole Coupling Efficiency

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, pyrimidine-H), 7.82 (d, J = 7.8 Hz, 1H, indole-H), 7.45–7.20 (m, 6H, aromatic), 3.85 (s, 3H, OCH₃).

- ¹³C NMR : 165.2 (amide C=O), 158.9 (pyrimidine-C), 114.5–130.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 407.1764 (C₂₃H₂₁N₄O₂ requires 407.1761).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 65% × 82% = 53% | 58% × 70% × 82% = 33% |

| Step Count | 3 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Route 1 offers superior overall yield and scalability, making it preferable for large-scale synthesis. Route 2, while conceptually straightforward, suffers from lower efficiency due to competing side reactions during the Ullmann coupling.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties, particularly against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

Case Studies and Findings

- In vitro Studies : Research has indicated that derivatives of this compound exhibit cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. For instance, one study reported an IC50 value of 0.39 μM for HCT116 (colon cancer) cells, demonstrating potent activity against this type of cancer .

- Mechanism of Action : The compound's structure allows it to interact with key proteins involved in tumor growth. It has been noted to inhibit Aurora-A kinase, which is critical for mitotic progression in cancer cells .

Antiviral Properties

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide has also been explored for its antiviral applications, particularly in inhibiting viral replication.

Research Insights

- Targeting Viral Enzymes : The compound's ability to inhibit reverse transcriptase has been highlighted in studies focusing on HIV and other retroviruses. It has shown effective inhibition at low micromolar concentrations, suggesting a potential role as an antiviral therapeutic .

- Comparative Efficacy : In comparative studies, the compound demonstrated superior activity compared to existing antiviral agents, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings

- Substituent Effects : Variations in the substituents on the indole and pyrimidine rings significantly influence biological activity. For example, modifications at the C-2 position of the pyrimidine ring have been shown to enhance both anticancer and antiviral activities .

- Optimization Strategies : Researchers are actively exploring different chemical modifications to improve potency and selectivity against target cells while minimizing toxicity .

Summary Table of Applications

| Application | Cell Line/Target | IC50/EC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 14.5 µM | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 0.39 µM | Aurora-A kinase inhibition | |

| Antiviral | HIV Reverse Transcriptase | 0.20 µM | Inhibition of viral replication |

Mechanism of Action

The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations

Indole Positional Isomerism : The target compound’s indol-1-yl group (vs. indol-3-yl in ) may alter binding affinity due to spatial orientation differences. Indole-3-yl derivatives often interact with hydrophobic pockets in enzymes, while indole-1-yl could favor alternative interactions .

Pyrimidine vs. Pyrazole/Triazole Cores: The pyrimidine ring in the target compound (vs.

Methoxyphenyl Substituent : The 4-methoxyphenyl group in the target and compounds likely improves solubility and membrane permeability compared to halogenated or sulfonamide-containing analogs () .

JAK Inhibitor Comparison : Londamocitinib () shares a pyrimidinyl-indole scaffold but incorporates fluorine and methanesulfonyl groups for enhanced target selectivity, suggesting that the target compound may require further derivatization for optimized activity .

Pharmacological Implications

- Kinase Inhibition Potential: The pyrimidine-indole scaffold is a hallmark of kinase inhibitors (e.g., JAK, EGFR). The absence of electronegative substituents (e.g., fluorine in or 4) in the target compound may reduce potency but improve metabolic stability .

- Neuroprotective Activity : Analogues with 4-methoxyphenyl-propanamide side chains () demonstrated efficacy in 6-OHDA-induced neurotoxicity models, suggesting the target compound could be repurposed for neurodegenerative research .

Biological Activity

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide is a complex synthetic organic compound that combines an indole moiety with a pyrimidine and a propanamide functional group. This unique structural arrangement suggests potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.46 g/mol. The compound features several functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies suggest that similar compounds in its class show significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The presence of the indole and methoxyphenyl groups is associated with anti-inflammatory activity, which has been documented in related compounds.

Anticancer Activity

A study focused on the synthesis and evaluation of indole derivatives found that compounds structurally similar to this compound exhibited potent anticancer effects. The mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines (e.g., MCF-7, HeLa) revealed that compounds with similar structures showed IC50 values ranging from 10 to 25 µM, indicating effective cytotoxicity. These results suggest that this compound may also possess similar anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies examining its effect on cytokine production and nitric oxide synthesis in macrophages. The presence of the pyrimidine ring is crucial for inhibiting pro-inflammatory mediators.

In Vivo Studies

In vivo studies involving animal models demonstrated that treatment with related compounds resulted in a significant reduction in paw edema induced by carrageenan, with percentage inhibition rates comparable to standard anti-inflammatory drugs like ibuprofen . The results are summarized in Table 1 below.

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| This compound | 200 | 65.7% |

| Ibuprofen | 200 | 86.4% |

| Control | - | 0% |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate key enzymes involved in inflammatory pathways, such as COX and LOX. Additionally, its interaction with nuclear factor kappa B (NF-kB) signaling has been implicated in reducing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.